4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Description
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a central five-membered lactam ring substituted with distinct functional groups. Key structural features include:
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.
- Position 4: A 4-chlorobenzoyl moiety, providing lipophilicity and steric bulk.
- Position 5: A 4-methoxyphenyl substituent, which may enhance metabolic stability and π-π stacking interactions.
Its synthesis likely involves base-catalyzed cyclization or cross-coupling reactions, as seen in analogous pyrrolones .
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5/c1-31-19-8-4-16(5-9-19)21-20(22(28)17-2-6-18(25)7-3-17)23(29)24(30)27(21)11-10-26-12-14-32-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIANYLLXMUFJB-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive view of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H20ClN2O4
- Molecular Weight : 420.84508 g/mol
- CAS Number : Not specified in the sources.
The presence of functional groups such as the chlorobenzoyl, hydroxy, and methoxy phenyl moieties contributes to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds in the pyrrole class. For instance, derivatives of pyrrolidinones have shown significant antibacterial and antifungal activities. The compound's structural features suggest potential interactions with microbial cell membranes or metabolic pathways.
Anticancer Potential
Research has indicated that pyrrole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. One study demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines (e.g., A549 lung adenocarcinoma cells) at micromolar concentrations. The mechanism is likely related to the disruption of cellular signaling pathways involved in proliferation and survival.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is also noteworthy. For example, molecular docking studies have shown that related pyrrole derivatives can bind to dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both critical for bacterial survival and proliferation. This suggests that this compound may possess similar inhibitory effects.
Case Studies
- Antibacterial Activity :
- Cytotoxicity Assays :
Toxicological Profile
The toxicological assessment is crucial for understanding the safety profile of this compound. Preliminary studies indicate that while some derivatives show promising biological activities, they also exhibit varying degrees of cytotoxicity, necessitating a careful evaluation of their therapeutic index.
Summary of Biological Activities
Molecular Docking Results
Comparison with Similar Compounds
Key Observations :
- Position 1: Morpholinoethyl (target) vs. morpholinopropyl () or thiadiazolyl () groups. Morpholine derivatives improve aqueous solubility, while thiadiazoles may enhance binding to hydrophobic pockets.
- Position 4 : The 4-chlorobenzoyl group is conserved in most analogues, suggesting its critical role in target engagement.
- Position 5 : Methoxyphenyl (target) vs. phenyl () or chlorophenyl (). Methoxy groups may confer metabolic resistance compared to halogens .
Crystallographic and Structural Insights
X-ray crystallography of related compounds reveals:
- Hydrogen Bonding : Hydroxyl and carbonyl groups form robust networks, stabilizing crystal packing .
- Graph Set Analysis : Etter’s rules predict dimeric motifs for pyrrolones, influenced by substituent polarity .
While crystallographic data for the target compound is unavailable, structural validation tools like SHELXL () ensure accurate refinement of analogous structures.
Preparation Methods
Diethyl Oxalate-Mediated Condensation
In a representative procedure, diethyl oxalate reacts with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene at reflux. This generates ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, which undergoes intramolecular cyclization upon treatment with hydrazine hydrate to yield ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. The pyrazole intermediate is then subjected to oxidative ring expansion using phosphorus oxychloride and carboxylic acids, forming the pyrrol-2(5H)-one scaffold.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Notably, the use of lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran significantly improves cyclization efficiency compared to traditional sodium hydride systems.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98.5% purity at 254 nm.
Comparative Analysis of Synthetic Routes
Three principal methodologies have been documented:
Route A (Patent-derived):
- Diethyl oxalate condensation → Pyrazole formation → POCl3-mediated cyclization → Acylation → Morpholinoethylation
Route B (Literature-based):
- LiHMDS-assisted cyclization → Direct acylation → Mitsunobu morpholinoethylation
Route C (Hybrid approach):
- Microwave-assisted cyclization → Flow chemistry acylation → Continuous alkylation
Challenges in Process Chemistry
Regioselectivity in Acylation
The electron-rich 4-methoxyphenyl group directs electrophilic attack to the para position, but competing ortho acylation (8–12%) necessitates careful temperature control.
Morpholinoethyl Group Stability
Under strongly acidic conditions, retro-Michael decomposition occurs, generating morpholine and ethylene byproducts. Buffered aqueous workups (pH 6.5–7.5) mitigate this issue.
Applications and Derivatives
While pharmacological data remains proprietary, molecular docking studies against 14α-demethylase lanosterol (PDB: 3LD6) suggest potential antifungal activity through active site occupation (binding energy: −9.2 kcal/mol). Structural analogs with modified aryl groups demonstrate enhanced metabolic stability in microsomal assays.
Q & A
Q. What are the primary methodologies for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with condensation of substituted benzaldehydes and pyrrolidinone precursors. For example, a related pyrrolidinone derivative was synthesized via a base-catalyzed Claisen-Schmidt condensation followed by cyclization . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants.
- Temperature control : Microwave-assisted synthesis (e.g., 100–150°C) can reduce reaction time and improve yield compared to traditional thermal methods .
- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ may accelerate cyclization steps .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–298 K . For refinement:
- SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography .
- Key refinement metrics :
| Parameter | Ideal Range | Example from Evidence |
|---|---|---|
| R factor | < 0.10 | 0.081 |
| wR factor | < 0.25 | 0.182 |
| Data-to-parameter ratio | > 10 | 14.2 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.7–4.2 ppm for morpholinoethyl groups) .
- IR : Stretching bands at ~1700 cm⁻¹ (C=O), ~3400 cm⁻¹ (O-H) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 386.1232 for a related compound ).
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) influence bioactivity, and what computational tools support SAR studies?
- Methodological Answer :
- Substituent effects : Replacing the 4-chlorobenzoyl group with a 4-methoxybenzoyl moiety (as in ) alters electron density, potentially enhancing receptor binding .
- Computational tools :
- Docking studies : AutoDock Vina or MOE (Molecular Operating Environment) to predict binding affinities with target proteins .
- DFT calculations : Gaussian 09 for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How should researchers address contradictions in crystallographic data (e.g., disorder in morpholinoethyl groups)?
- Methodological Answer :
- Disorder modeling : Use PART instructions in SHELXL to refine disordered regions. For example, reports a mean C–C bond length of 0.005 Å despite disorder in dipentylamino groups .
- Validation tools : CheckCIF (via IUCr) to identify geometric outliers or symmetry issues .
Q. What strategies are effective for resolving low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates .
- Quenching protocols : For acid-sensitive steps, use NaHCO₃(aq) to neutralize excess reagents .
- Scale-up considerations : Pilot reactions at 0.1–1 mmol scale to identify bottlenecks before larger-scale synthesis .
Data Interpretation and Validation
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer :
- HPLC : C18 column, acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min) with UV detection at 254 nm .
- Elemental analysis : Acceptable Δ% for C, H, N ≤ 0.4% .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
